molecular formula C19H25N5OS2 B1666241 Rugocrixan CAS No. 911715-90-7

Rugocrixan

Cat. No.: B1666241
CAS No.: 911715-90-7
M. Wt: 403.6 g/mol
InChI Key: ZMQSLMZOWVGBSM-GXTWGEPZSA-N
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Description

AZD8797 (KAND567) is a first-in-class, orally available, small-molecule allosteric modulator of the chemokine receptor CX3CR1. It functions as a non-competitive antagonist with a high affinity for CX3CR1 (Ki = 3.9 nM) and exhibits >700-fold selectivity over related receptors like CXCR2 (Ki = 2800 nM) . Its mechanism involves binding to an intracellular site near the receptor’s C-terminus, disrupting G-protein coupling while promoting β-arrestin recruitment, thereby inducing biased signaling .

Properties

IUPAC Name

(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQSLMZOWVGBSM-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

AZD8797 functions as an allosteric non-competitive modulator of the CX3CR1 receptor. It antagonizes the natural ligand, fractalkine (CX3CL1), by binding to a different site on the receptor, thereby preventing G-protein activation and β-arrestin recruitment. In biochemical reactions, AZD8797 interacts with several biomolecules, including G-proteins and β-arrestins, modulating their signaling pathways. The compound exhibits a high affinity for the CX3CR1 receptor with an IC50 value of 300 nM in human whole blood and 6 nM in a B-lymphocyte cell line.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AZD8797 have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For instance, in a study involving SARS-CoV-2-infected mice, AZD8797 treatment over eight days resulted in significant reductions in neuronal damage, oxidative stress, and inflammation. These findings suggest that AZD8797 maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.

Biological Activity

AZD8797 is a selective allosteric modulator of the chemokine receptor CX3CR1, which plays a significant role in various pathological conditions, including neuroinflammation and autoimmune diseases. This compound has garnered attention for its potential therapeutic effects in multiple sclerosis (MS), spinal cord injury (SCI), and even in the context of SARS-CoV-2 infection. The following sections provide a detailed examination of its biological activity, supported by relevant data and research findings.

AZD8797 operates primarily as a non-competitive antagonist of CX3CR1, inhibiting the binding of its natural ligand, fractalkine (CX3CL1). This mechanism was characterized through various in vitro studies demonstrating that AZD8797 effectively blocks fractalkine-induced signaling pathways without affecting the receptor's affinity for CX3CL1. Key findings include:

  • Inhibition of G-protein Activation : AZD8797 prevented G-protein activation in assays, indicating its role in modulating intracellular signaling pathways associated with CX3CR1 .
  • Selective Binding : It exhibits high selectivity for human CX3CR1 compared to other chemokine receptors, with IC50 values of 10 nM for human and 29 nM for rat CX3CR1 .

Table 1: Binding Affinity and Selectivity of AZD8797

ReceptorIC50 (nM)Selectivity Ratio
Human CX3CR110-
Rat CX3CR1292.9x
Mouse CX3CR1545.4x
hCCR1>246>24.6x
hCCR2>187>18.7x

Multiple Sclerosis

AZD8797 has been shown to significantly reduce clinical scores and inflammatory responses in experimental autoimmune encephalomyelitis (EAE) models, which mimic MS pathology:

  • Clinical Efficacy : In EAE-treated rats, administration of AZD8797 resulted in a marked decrease in paralysis and inflammatory cell infiltration into the central nervous system (CNS) when compared to control groups .
  • Histopathological Findings : Histological analysis revealed reduced demyelination and axonal degeneration in spinal cord tissues from AZD8797-treated animals .

Spinal Cord Injury

Research indicates that AZD8797 facilitates recovery post-SCI by mitigating inflammation and apoptosis:

  • Recovery Metrics : In rat models, AZD8797 treatment improved locomotor recovery scores significantly compared to untreated controls. The compound was found to be as effective as methylprednisolone .
  • Inflammatory Response : The treatment suppressed inflammatory cytokines and apoptotic markers, indicating its potential utility in managing acute SCI .

SARS-CoV-2 Induced Neurological Damage

Recent studies have explored the protective effects of AZD8797 against neuronal damage caused by SARS-CoV-2:

  • Neuroprotection : In K18-hACE2 transgenic mice exposed to SARS-CoV-2, AZD8797 treatment alleviated weight loss and neuronal damage while improving cognitive outcomes assessed through behavioral tests .
  • Mechanistic Insights : The compound's action was linked to modulation of the CX3CL1-CX3CR1 signaling pathway, which is implicated in neuroinflammatory processes associated with COVID-19 .

Case Study 1: EAE Model

In a controlled study involving EAE models, rats treated with AZD8797 displayed:

  • Reduced Clinical Scores : A significant decrease in clinical symptoms was observed, with only one out of twenty rats experiencing a relapse after high-dose treatment.
  • Histopathological Improvements : Histological evaluations showed diminished inflammation and demyelination markers compared to vehicle-treated counterparts .

Case Study 2: Spinal Cord Injury

In another study assessing SCI recovery:

  • Locomotor Recovery : Rats receiving AZD8797 showed improved locomotion after ten days post-injury.
  • Inflammation Suppression : The compound effectively reduced markers of inflammation and apoptosis in spinal tissues .

Scientific Research Applications

Spinal Cord Injury (SCI)

Mechanism and Efficacy
AZD8797 has been studied for its role in facilitating recovery after acute spinal cord injury. Research indicates that it effectively blocks inflammation, apoptosis, and necrosis in the spinal cord, contributing to improved locomotive recovery. In a study involving adult rats subjected to SCI, AZD8797 demonstrated significant improvements in locomotion comparable to methylprednisolone, a standard treatment for SCI . The mechanism involves the suppression of inflammatory cytokines and the expression of CX3CR1, particularly at peak injury responses .

Data Summary

Time Post-Injury (Days)Treatment GroupBasso Beattie Bresnahan Score Improvement
10AZD8797Significant improvement
10MethylprednisoloneComparable improvement

Multiple Sclerosis (MS)

Therapeutic Potential
AZD8797 has been identified as a potential therapeutic agent for multiple sclerosis due to its selective inhibition of CX3CR1. This receptor is implicated in the infiltration of inflammatory cells into the central nervous system (CNS). Studies have shown that AZD8797 can reduce paralysis and inflammation in experimental autoimmune encephalomyelitis (EAE), a model for MS . The compound's selectivity minimizes side effects commonly associated with broader immunosuppressive therapies.

Case Study Findings
In rats with established EAE, treatment with AZD8797 resulted in:

  • Dose-dependent reduction of clinical scores : Higher doses significantly decreased paralysis rates.
  • Histopathological improvements : Notable reductions in inflammation and demyelination markers were observed .

COVID-19 Neurological Impact

Protective Effects Against SARS-CoV-2
Recent studies have explored the protective effects of AZD8797 against neuronal damage induced by SARS-CoV-2. Elevated levels of CX3CL1 have been associated with severe COVID-19 cases, suggesting that AZD8797 may mitigate neurological symptoms related to the virus . In experiments with transgenic mice exposed to SARS-CoV-2, AZD8797 treatment improved memory function and reduced neuronal damage and oxidative stress markers.

Research Highlights

  • Weight Maintenance : Mice treated with AZD8797 showed less weight loss compared to untreated controls post-infection.
  • Histopathological Analysis : Treatment led to reduced neuronal apoptosis and improved overall brain health indicators .

Mechanistic Insights

AZD8797 operates through a unique mechanism that involves non-competitive modulation of CX3CR1. It disrupts the binding of its natural ligand, fractalkine, thereby affecting downstream signaling pathways related to inflammation and immune response. This mechanism was characterized through various assays demonstrating its ability to inhibit G-protein activation while promoting β-arrestin recruitment in a biased manner .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: AZD8797’s Selectivity Profile
Receptor Ki (nM) Selectivity vs. CX3CR1
CX3CR1 3.9 1x
CXCR2 2800 720x less potent
CCR1 960 246x less potent
CCR2 730 187x less potent

Data from

Table 2: In Vivo Efficacy in Disease Models
Model Dose/Route Outcome
EAE (Multiple Sclerosis) 30–35 mg/kg, s.c. Reduced paralysis, CNS pathology
Retinal Degeneration 1 mM/kg, i.p. Improved visual function, reduced ROS
Spinal Cord Injury 10 mg/kg, i.p. Enhanced motor recovery (BMS score: 8.2 vs. 5.1 in controls)

Preparation Methods

Table 1: Key Physicochemical and Pharmacological Properties of AZD8797

Property Value Source
Molecular Weight 403.56 g/mol
CAS Number 911715-90-7
CX3CR1 Ki (Human) 3.9 nM
CXCR2 Ki 2800 nM
Solubility (Aqueous) Moderate
Metabolic Stability High
Caco-2 Permeability >20 × 10⁻⁶ cm/s

Hypothetical Synthetic Routes for AZD8797

While the exact industrial synthesis of AZD8797 remains proprietary, retrosynthetic analysis and analogous methodologies suggest a multi-step process involving:

Formation of the Thiazolo[4,5-d]Pyrimidine Core

The thiazolo[4,5-d]pyrimidine nucleus is typically constructed via cyclocondensation of 4-amino-5-carboxamidothiazole derivatives with electrophilic reagents. For AZD8797, a plausible pathway involves:

  • Amination of 4-Chlorothiazole : Reaction of 4-chlorothiazole-5-carboxamide with ammonia under high-pressure conditions to yield 4-aminothiazole-5-carboxamide.
  • Cyclization to Thiazolo[4,5-d]Pyrimidine : Treatment with trimethyl orthoformate in acetic acid facilitates cyclization, forming the bicyclic core.

Installation of the 7-Amino Side Chain

The (R)-configured aminomethyl group at position 7 is introduced through:

  • Buchwald–Hartwig Amination : Coupling of a 7-chloro intermediate with (R)-1-amino-2-propanol using a palladium/Xantphos catalytic system.
  • Chiral Resolution : Enantiomeric purity is achieved via chiral chromatography or diastereomeric salt formation with tartaric acid.

Table 2: Representative Reaction Conditions for Key Steps

Step Reagents/Conditions Yield
Core Cyclization Trimethyl orthoformate, AcOH, 100°C, 12 h 65–70%
Sulfide Coupling (1S)-1-Phenylethanethiol, Pd(PPh₃)₄, K₂CO₃ 50–55%
Buchwald–Hartwig (R)-1-Amino-2-propanol, Pd₂(dba)₃, Xantphos 60–65%

Purification and Analytical Characterization

Post-synthetic purification employs a combination of techniques:

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane gradients to isolate intermediates.
  • Recrystallization : Final product recrystallized from ethanol/water to ≥99.5% purity.
  • Chiral HPLC : Confirm enantiomeric excess (>99%) using a Chiralpak AD-H column with hexane/isopropanol mobile phase.

Critical analytical data include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, Ph), 4.12 (q, J = 6.8 Hz, 1H, SCH(CH₃)Ph).
  • MS (ESI+) : m/z 404.1 [M+H]⁺.

Challenges and Optimization Opportunities

  • Stereochemical Control : The (S)-configuration of the sulfanyl group and (R)-amine side chain necessitate asymmetric synthesis or resolution, contributing to cost and complexity.
  • Pd-Catalyzed Couplings : Catalyst loading and ligand selection significantly impact yields; screening alternatives like PEPPSI-IPr may improve efficiency.
  • Scalability : Milligram-scale routes reported in patents may require adaptation for kilogram-scale production, particularly in solvent selection (e.g., replacing DMF with 2-MeTHF).

Q & A

Q. What is the mechanism of action of AZD8797 as a CX3CR1 antagonist?

AZD8797 acts as a non-competitive, allosteric modulator of the human CX3CR1 receptor. It binds to a site distinct from the orthosteric CX3CL1-binding domain, reducing the maximal binding capacity of CX3CL1 without altering its dissociation constant (Kd). This inhibition disrupts both G-protein signaling (measured via [35S]GTPγS accumulation) and β-arrestin recruitment, demonstrating biased antagonism . Its selectivity is evident from Ki values: 3.9 nM for human CX3CR1 vs. 2800 nM for CXCR2, making it a potent and specific CX3CR1 inhibitor .

Q. How should AZD8797 be administered in rodent models to ensure target engagement?

In preclinical studies, AZD8797 is typically administered subcutaneously via osmotic minipumps at doses of 30–35 mg/kg/day in rats. Plasma concentration monitoring is critical to validate therapeutic levels, as efficacy in experimental autoimmune encephalomyelitis (EAE) and spinal cord injury (SCI) models depends on sustained exposure . Formulation with 30–35% (wt/wt) hydroxypropyl-β-cyclodextrin enhances solubility and bioavailability .

Q. What in vitro assays are suitable for evaluating AZD8797 activity?

Key assays include:

  • Flow adhesion assays : Measure inhibition of CX3CL1-mediated leukocyte adhesion (IC50 = 300 nM in human whole blood; 6 nM in B-lymphocyte cell lines) .
  • β-arrestin recruitment assays : Detect paradoxical submicromolar positive modulation of CX3CL1 responses, highlighting assay-specific biases .
  • Saturation binding experiments : Quantify reductions in 125I-CX3CL1 maximal binding to confirm allosteric effects .

Advanced Research Questions

Q. How does AZD8797 modulate CX3CL1/CX3CR1 signaling paradoxically in certain contexts?

Despite blocking CX3CR1, AZD8797 treatment in SCI models increases CX3CL1 protein levels, suggesting a feedback loop. This compensatory upregulation may arise from disrupted receptor internalization or transcriptional regulation. Researchers should pair CX3CL1 quantification (via ELISA/Western blot) with functional assays (e.g., cytokine profiling) to disentangle signaling dynamics .

Q. What experimental strategies resolve contradictions in AZD8797’s efficacy across inflammation models?

AZD8797 reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in SCI and EAE models but shows variable effects in pathogen-induced inflammation (e.g., Trypanosoma cruzi infection). To address discrepancies:

  • Model-specific optimization : Adjust dosing schedules (e.g., pre- vs. post-symptomatic treatment in EAE) .
  • Cell-type-specific analysis : Use immunofluorescence to distinguish microglial (CX3CR1⁺) vs. astrocytic responses, as microglia drive AZD8797’s anti-apoptotic effects in SCI .
  • Cross-validation : Compare outcomes with CX3CR1 knockout models to confirm target specificity .

Q. How does AZD8797 compare to methylprednisolone in mitigating spinal cord injury?

In rat SCI models, AZD8797 (10 mg/kg) matches methylprednisolone in improving BBB locomotor scores and reducing apoptosis (e.g., lowering Bax/Bcl-2 ratio and caspase-3 cleavage). However, AZD8797 outperforms methylprednisolone in suppressing necrosis and IL-1β levels, likely due to its targeted inhibition of microglial CX3CR1 . Methodologically, combining AZD8797 with methylprednisolone could test synergistic effects, but dose titration is critical to avoid immunosuppressive trade-offs .

Q. What are the implications of AZD8797’s species-specific affinity differences?

AZD8797 shows higher affinity for human (Ki = 4 nM) and rat (Ki = 7 nM) CX3CR1 than mouse (Ki = 54 nM). Researchers using murine models must adjust dosing or validate target engagement via:

  • Functional assays : Measure inhibition of CX3CL1-induced chemotaxis in primary microglia.
  • Pharmacokinetic profiling : Ensure plasma concentrations exceed Ki values despite lower affinity .

Methodological Considerations

Q. How to validate AZD8797’s allosteric binding in new experimental systems?

  • Perform Schild analysis : Non-parallel rightward shifts in CX3CL1 dose-response curves confirm non-competitive antagonism .
  • Use BRET/FRET biosensors : Track real-time CX3CR1 conformational changes to map allosteric effects .

Q. What controls are essential when studying AZD8797 in neuroinflammatory models?

  • Vehicle controls : Hydroxypropyl-β-cyclodextrin alone, as it may influence immune cell migration.
  • CX3CR1 expression time course : Monitor receptor levels post-injury (e.g., peaks at 10 days in SCI) to align treatment windows with target availability .
  • Off-target checks : Include CXCR2-dependent assays (e.g., IL-8-induced neutrophil migration) to rule out cross-reactivity .

Addressing Data Contradictions

Q. Why do AZD8797’s IC50 values vary between flow adhesion (300 nM) and β-arrestin assays (submicromolar potentiation)?

Assay-specific biases explain this disparity. Flow adhesion reflects G-protein signaling inhibition, while β-arrestin assays capture ligand-independent receptor conformations. Researchers should:

  • Use multiple assays (e.g., GTPγS, calcium flux) to profile bias.
  • Contextualize findings with in vivo outcomes, as β-arrestin effects may not translate to functional models .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.